molecular formula C12H7Br2NO3S B15044693 Benzenesulfonamide, N-(3,5-dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)- CAS No. 62638-01-1

Benzenesulfonamide, N-(3,5-dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)-

Cat. No.: B15044693
CAS No.: 62638-01-1
M. Wt: 405.06 g/mol
InChI Key: DLDKUYJBRIGKML-UHFFFAOYSA-N
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Description

N-(3,5-Dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide is a chemical compound known for its unique structure and properties It is characterized by the presence of bromine atoms, a sulfonamide group, and a cyclohexadienone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-Dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide typically involves the bromination of a suitable precursor followed by the introduction of the sulfonamide group. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and properties.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated quinones, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

N-(3,5-Dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide has found applications in several scientific domains:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3,5-Dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atoms and sulfonamide group play crucial roles in binding to these targets, potentially inhibiting or modifying their activity. The pathways involved may include oxidative stress responses or signal transduction mechanisms.

Comparison with Similar Compounds

  • N-(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
  • N-(3,5-Dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methoxybenzenesulfonamide

Uniqueness: N-(3,5-Dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide stands out due to its specific arrangement of bromine atoms and the presence of both a cyclohexadienone and a sulfonamide group

Biological Activity

Benzenesulfonamide, N-(3,5-dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)-, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, particularly focusing on cardiovascular effects, anti-inflammatory properties, and antimicrobial efficacy, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of Benzenesulfonamide, N-(3,5-dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)- is C12H7Br2NO3S\text{C}_{12}\text{H}_{7}\text{Br}_{2}\text{N}\text{O}_{3}\text{S} . The compound features a sulfonamide group attached to a dibromo-substituted cyclohexadiene moiety, which is significant for its biological activity.

Cardiovascular Effects

Research has indicated that certain benzenesulfonamide derivatives can influence cardiovascular parameters. A study utilizing an isolated rat heart model examined the effects of various benzenesulfonamides on perfusion pressure and coronary resistance. The results demonstrated that:

  • 4-(2-amino-ethyl)-benzenesulfonamide significantly decreased perfusion pressure and coronary resistance compared to the control and other derivatives.

Table 1 summarizes the experimental design and outcomes:

GroupCompoundDose (nM)Effect on Perfusion Pressure
IControl-Baseline
IIBenzenesulfonamide0.001Moderate decrease
III2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide0.001Minor decrease
IV2-Hydrazinocarbonyl-benzenesulfonamide0.001Minor decrease
V4-(2-amino-ethyl)-benzenesulfonamide 0.001 Significant decrease
VI4-[3-(4-nitro-phenyl)-ureido]-benzenesulfonamide0.001Minor decrease

This study suggests that the interaction of these compounds with calcium channels may lead to changes in vascular resistance and perfusion pressure .

Anti-inflammatory Activity

Benzenesulfonamides have also been evaluated for their anti-inflammatory properties. A synthesis study reported that certain derivatives exhibited significant inhibition of carrageenan-induced paw edema in rats, indicating their potential as anti-inflammatory agents. For instance:

  • Compounds demonstrated up to 94.69% inhibition at varying time intervals post-administration .

Antimicrobial Activity

The antimicrobial efficacy of benzenesulfonamides has been explored in various studies. One investigation highlighted the following findings:

  • Compound 4d : Most potent against E. coli with a Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL .
  • Compound 4h : Showed high activity against S. aureus with an MIC of 6.63 mg/mL .

These findings underscore the potential of benzenesulfonamides as antimicrobial agents .

Study on Cardiovascular Effects

In a study published in the Brazilian Journal of Science, researchers investigated the cardiovascular effects of benzenesulfonamide derivatives using an isolated rat heart model. The study concluded that specific derivatives could effectively modulate perfusion pressure and coronary resistance, suggesting their therapeutic potential in managing cardiovascular conditions .

Synthesis and Evaluation of Anti-inflammatory Compounds

Another research effort focused on synthesizing new benzenesulfonamides with carboxamide functionalities. These compounds were evaluated for their anti-inflammatory effects through various assays, demonstrating significant efficacy against induced inflammation in animal models .

Properties

CAS No.

62638-01-1

Molecular Formula

C12H7Br2NO3S

Molecular Weight

405.06 g/mol

IUPAC Name

N-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide

InChI

InChI=1S/C12H7Br2NO3S/c13-10-6-8(7-11(14)12(10)16)15-19(17,18)9-4-2-1-3-5-9/h1-7H

InChI Key

DLDKUYJBRIGKML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C(=C2)Br)Br

Origin of Product

United States

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